molecular formula C11H10O4 B1581644 7-Ethoxybenzofuran-2-carboxylic acid CAS No. 206559-61-7

7-Ethoxybenzofuran-2-carboxylic acid

Cat. No. B1581644
M. Wt: 206.19 g/mol
InChI Key: DQJVZIUEXPTEKX-UHFFFAOYSA-N
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Description

7-Ethoxybenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 206559-61-7 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 7-ethoxy-1-benzofuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 7-Ethoxybenzofuran-2-carboxylic acid is 1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

7-Ethoxybenzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm^3 . Its boiling point is 361.4±22.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.4±22.3 °C . The index of refraction is 1.602 . The molar refractivity is 54.6±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthetic Applications

  • Synthesis of Heterocyclic Compounds

    7-Ethoxybenzofuran-2-carboxylic acid is used in the synthesis of various heterocyclic compounds. For instance, it's involved in the waste-free synthesis of condensed heterocyclic compounds like isocoumarin derivatives, exhibiting properties like solid-state fluorescence (Shimizu et al., 2009). It also plays a role in forming novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, useful in spectroscopy (Jiang et al., 2012).

  • Synthesis of Antimicrobial Agents

    The acid is used in synthesizing pyridine derivatives with potential antimicrobial properties. This involves the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives (Patel et al., 2011).

  • Preparation of Aromatic Carboxylic Acids

    It is also utilized in methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, demonstrating a broad range of practical applications (Suerbaev et al., 2015).

Chemical Analysis and Properties

  • Study of Hydrogen-Bonding Behavior

    Research has been conducted on the hydrogen-bonding behavior of ortho substituted benzoic acids, including 7-ethoxybenzofuran-2-carboxylic acid, using IR spectroscopy. This study provides insights into the molecular interactions in both solid and liquid states (Wang Yan, 1992).

  • Development of Proton Shuttles

    The acid has been explored as a proton shuttle for the selective functionalization of indole C-H bonds, showing its potential in organic synthesis (Pi et al., 2018).

  • Reduction of Hydroxyaromatic Carboxylic Acids

    It is also involved in the reduction of hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives, a process that is important in organic synthesis (Minami & Kijima, 1979).

Medicinal Chemistry and Pharmacology

  • Synthesis of Analgesic Agents

    The acid is used in synthesizing 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which exhibit analgesic properties. This highlights its role in the development of pain-relief medication (Boyle et al., 1986).

  • Synthesis of Antiallergic Agents

    The acid contributes to the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, showing potential antiallergic activities comparable to established treatments (Wade et al., 1983).

Safety And Hazards

7-Ethoxybenzofuran-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

7-ethoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJVZIUEXPTEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352958
Record name 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxybenzofuran-2-carboxylic acid

CAS RN

206559-61-7
Record name 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-61-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Liu, J Qi, H Wang, L Fan, P Zhang, J Yu… - Journal of Medicinal …, 2023 - ACS Publications
… HATU (5.10 g, 13.41 mmol) and DIPEA (4.6 mL, 26.82 mmol) were added into a solution of 7-ethoxybenzofuran-2-carboxylic acid (1.84 g, 8.94 mmol) in DMF (20 mL), and the mixture …
Number of citations: 3 pubs.acs.org
Q Ma, L Zhu, S Feng, R Xu, D Kong, X Deng… - Postharvest Biology and …, 2015 - Elsevier
Searching for an effective and safer alternative to the citrus fruit preservative 2,4-dichlorophenoxyacetic acid (2,4-d) is an issue of common concern in citrus-producing countries. In this …
Number of citations: 7 www.sciencedirect.com
B Li, DD Guo, SH Guo, GF Pan… - Chemistry–An Asian …, 2017 - Wiley Online Library
An efficient palladium(II)‐catalyzed intermolecular direct ortho‐alkenylation and acetoxylation of phenols has been developed. The reaction proceeded via a seven‐membered …
Number of citations: 12 onlinelibrary.wiley.com

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